1,3-Dichloropropene

Übersicht

Beschreibung

1,3-Dichloropropene (CAS 542-75-6) is a volatile organic compound (VOC) primarily used as a pre-plant soil fumigant to control nematodes and soil-borne pathogens in agricultural systems. It exists as a racemic mixture of cis- and trans-isomers, both of which exhibit similar pesticidal properties . Commercially, it is sold under trade names such as Telone II®, Dedisol C®, and Vorlex® . Its mode of action involves rapid volatilization and diffusion through soil pores, disrupting cellular membranes of target organisms .

Key physical properties include a boiling point of 104–108°C, vapor pressure of 23–28 mmHg (25°C), and moderate water solubility (0.2–0.3 g/L) . It undergoes hydrolysis in moist environments to form 3-chloroallyl alcohol and 3-chloroacrylic acid, intermediates that are further metabolized by soil microbes .

Biologische Aktivität

1,3-Dichloropropene (1,3-D) is a volatile organic compound widely used as a soil fumigant and pesticide. Its biological activity has raised significant concerns regarding its toxicity and potential health effects on humans and animals. This article synthesizes various research findings, case studies, and data on the biological activity of 1,3-D, highlighting its metabolic pathways, toxicological effects, and implications for human health.

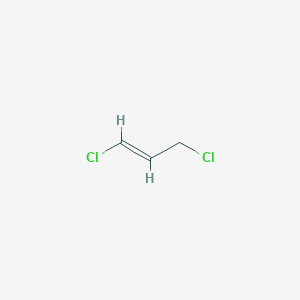

Chemical Structure and Properties

This compound is an alkylating agent with the chemical formula CHCl. It exists in two isomeric forms: cis- and trans-1,3-dichloropropene. The cis-isomer is generally more reactive than the trans-isomer due to its structure, which influences its biological interactions.

Metabolism and Pharmacokinetics

This compound undergoes rapid absorption through oral, inhalational, and dermal routes. Studies indicate that absorption rates can be as high as 90% in Fischer 344 rats via oral exposure . Following exposure, the compound is metabolized primarily in the liver through a hydrolytic-oxidative pathway. The initial step involves hydrolysis to chloroallyl alcohol, which is subsequently oxidized to chloroacrolein .

Key Metabolic Pathways

| Metabolite | Pathway | Species Studied |

|---|---|---|

| Chloroallyl alcohol | Hydrolysis of 1,3-D | Rats, Mice |

| Chloroacrolein | Oxidation of chloroallyl alcohol | Rats |

| Mercapturic acids | Conjugation with glutathione | Humans, Rodents |

The formation of mercapturic acids indicates significant metabolic processing of 1,3-D. Studies have shown that glutathione conjugation occurs rapidly in rat liver cytosol . However, at higher doses (≥75 mg/kg), metabolic pathways may become saturated .

Toxicological Effects

The toxicological profile of 1,3-D reveals several concerning effects:

- Genotoxicity : 1,3-D has been shown to induce DNA damage in cells lacking phase II biotransformation enzymes. This suggests a potential for increased mutagenicity and carcinogenicity in various organs .

- Respiratory Effects : A study highlighted a correlation between short-term exposure to 1,3-D and increased asthma emergency department visits. Specifically, a 0.01 ppb increase in exposure was associated with a 13.5% increase in emergency visits .

- Acute Poisoning Case : A case report documented the death of a worker who inhaled high concentrations of 1,3-D without proper ventilation or protective equipment. Symptoms included dizziness, headaches, and respiratory failure .

Case Study: Asthma Emergency Visits

A study conducted in California analyzed emergency department visits related to asthma from 2005 to 2011. The findings indicated that short-term exposure to 1,3-D significantly correlated with increased asthma-related emergencies among different demographic groups .

Case Study: Acute Poisoning

In another case involving a greenhouse worker exposed to 1,3-D without adequate ventilation or protection, the individual experienced severe neurological symptoms leading to acute renal failure and death. This incident underscores the acute risks associated with inhalation exposure to this compound .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Soil Fumigation

1,3-Dichloropropene is extensively employed in agriculture for the control of soil-borne pests and pathogens. It is particularly effective against nematodes, weeds, and certain plant diseases. Registered for use on a wide variety of crops, including vegetables, fruits, nuts, and tobacco, it helps improve crop yield and quality by creating a pest-free environment.

- Effectiveness : Studies show that this compound can significantly reduce pest populations in treated fields. For example, it has been documented to decrease nematode populations by over 90% in some cases .

- Application Methods : Various application methods have been studied to optimize effectiveness while minimizing environmental impact. Techniques such as shank injection and subsurface drip irrigation have been evaluated for their emission rates and pest control efficacy .

| Application Method | Efficacy (%) | Emission Loss (%) |

|---|---|---|

| Shank Injection | 90 | 93 |

| Shallow Drip Irrigation | 85 | 66 |

| Deep Drip Irrigation | 80 | 57 |

Environmental Remediation

Contaminant Treatment

this compound has also been investigated for its potential in environmental remediation, particularly in treating contaminated groundwater and soil. Its ability to degrade certain contaminants makes it a candidate for steam-enhanced remediation techniques.

- Research Findings : A study at Loring Air Force Base demonstrated the effectiveness of using steam along with this compound to enhance the removal of dense non-aqueous phase liquids (DNAPL) from fractured rock .

Health and Toxicological Research

Human Health Impact Studies

Research has indicated potential health risks associated with exposure to this compound. Studies have linked short-term exposure to increased asthma-related emergency department visits and other respiratory issues .

- Case Studies : A notable case reported acute renal failure and brain edema in an individual exposed to high concentrations of this compound in a poorly ventilated greenhouse environment . This highlights the importance of safety measures when using this chemical in agricultural settings.

Regulatory Considerations

Due to its potential health risks and environmental impact, the use of this compound is subject to strict regulations. The Environmental Protection Agency (EPA) has established guidelines for its application to mitigate risks associated with inhalation exposure .

Q & A

Basic Research Questions

Q. What are the primary environmental degradation pathways of 1,3-dichloropropene, and how can researchers design experiments to quantify its persistence in different media?

- Methodological Answer : Environmental degradation of this compound is dominated by atmospheric photolysis (half-life <7 days) and microbial breakdown in soil. To study persistence:

- Air : Use gas chromatography-mass spectrometry (GC-MS) to track degradation products (e.g., epoxides) in controlled chamber experiments simulating sunlight and humidity .

- Soil : Conduct microcosm studies with soil columns, varying organic matter content and microbial activity. Measure volatilization rates via headspace analysis and degradation metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. How do researchers distinguish between exposure routes (inhalation vs. dermal) for this compound in occupational settings?

- Methodological Answer :

- Inhalation : Deploy personal air samplers (e.g., sorbent tubes) during fumigation activities, followed by thermal desorption and GC-MS analysis .

- Dermal : Use absorbent patches on workers’ skin or wipe tests on protective gear. Quantify residues via LC-MS/MS and correlate with urinary biomarkers (e.g., N-acetyl cysteine conjugates) .

Q. What analytical methods are recommended for detecting this compound isomers in environmental samples?

- Methodological Answer :

- GC-ECD/GC-MS : Optimize capillary columns (e.g., DB-624) to resolve cis- and trans-isomers. Use isotope dilution (e.g., ¹³C-labeled 1,3-DCP) for quantification in water and soil .

- Passive Air Sampling : Deploy polyurethane foam (PUF) disks in field studies, with detection limits of 0.01 µg/m³ .

Advanced Research Questions

Q. How does the co-formulation of this compound with chloropicrin alter its emission dynamics and toxicological profile?

- Methodological Answer :

- Emission Studies : Use flux chambers to measure volatilization rates under varying soil moisture and temperature. Compare pure 1,3-DCP vs. co-formulations (e.g., 65% 1,3-DCP + 35% chloropicrin) .

- Toxicity Synergy : Conduct in vitro assays (e.g., Ames test + S9 metabolic activation) to assess mutagenicity of degradation byproducts (e.g., 1,2-dichloropropane) .

Q. What mechanistic evidence supports the classification of this compound as a probable human carcinogen, and how can researchers address data gaps in low-dose extrapolation?

- Methodological Answer :

- Genotoxicity : Use comet assays and γ-H2AX foci analysis in human bronchial cells to confirm DNA strand breaks at ≥50 ppm exposure .

- Low-Dose Modeling : Apply benchmark dose (BMD) modeling to rodent bioassays, focusing on forestomach hyperplasia (BMDL₁₀ = 2.1 mg/kg/day) and linear extrapolation for risk assessment .

Q. How can researchers resolve contradictions in environmental monitoring data for this compound isomers across different media?

- Methodological Answer :

- Isomer-Specific Analysis : Prioritize monitoring cis-1,3-DCP in groundwater (due to higher solubility) and trans-1,3-DCP in air (higher volatility) using isomer-selective columns .

- Meta-Analysis : Compile datasets from EPA’s CCL2 and ATSDR to identify hotspots (e.g., agricultural regions with >107 Superfund sites reporting 1,3-DCP) .

Q. What biomarkers and sampling strategies are most effective for assessing chronic exposure to this compound in epidemiological studies?

- Methodological Answer :

- Biomarkers : Quantify urinary 1,3-DCP-NAC using ultra-high-performance LC (UHPLC) with a limit of detection (LOD) of 0.1 ng/mL. Validate with longitudinal sampling to account for short half-lives (<48 hrs) .

- Cohort Design : Pair biomonitoring with geographic information systems (GIS) to map exposure gradients near fumigated fields .

Q. Data Gaps and Research Priorities

Vergleich Mit ähnlichen Verbindungen

The dichloropropene family includes structural isomers such as 1,1-dichloropropene , 1,2-dichloropropene , 2,3-dichloropropene , and 3,3-dichloropropene . Below is a comparative analysis of their properties, environmental behavior, and toxicity:

Chemical Properties and Environmental Fate

Key Observations :

- Hydrolysis : The presence of vinylic chlorine atoms in 1,1- and 1,2-dichloropropene inhibits hydrolysis, making them more persistent than this compound .

- Degradation Pathways : this compound is metabolized via glutathione conjugation in poultry and ruminants, forming cysteine conjugates and mercapturic acids . In contrast, 2,3-dichloropropene lacks documented metabolic studies.

Toxicity and Regulatory Status

Key Observations :

- Carcinogenicity: this compound is classified as a probable human carcinogen due to mutagenic epoxide metabolites and tumor induction in rodent studies . No such data exist for other isomers.

- Soil Microbial Impact: this compound transiently suppresses soil fungi and bacteria but stimulates actinomycetes post-application .

Research Findings and Data Gaps

Degradation Efficiency

- Biochar Amendment : Reduces 1,3-D dissipation rates by 40–60% due to adsorption, with degradation influenced by biochar type and soil moisture .

- Microbial Degradation: Pseudomonas cichorii strain 170 dehalogenates both cis- and trans-1,3-D isomers via a shared enzyme, producing non-toxic metabolites .

Emission Control

- TIF Films : Totally impermeable films (TIF) reduce atmospheric emissions of 1,3-D to <1% compared to 6–22% for polyethylene films, without increasing soil residues .

Data Gaps

Eigenschaften

IUPAC Name |

(E)-1,3-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOORRWUZONOOLO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042480 | |

| Record name | trans-1,3-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trans-1,3-dichloropropene appears as a clear colorless liquid with chloroform odor. Flash point 95 °F. Density 1.225 g/cm3 and insoluble in water. Hence sinks in water. A strong irritant. Used as a soil fumigant., 1,3-Dichloropropene: Colorless to amber liquid with an odor like chloroform; [HSDB] Clear colorless liquid; [CAMEO], Liquid | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

234 °F at 760 mmHg (NTP, 1992), 112 °C, 112.00 °C. @ 760.00 mm Hg | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in ether, benzene, chloroform, In water, 2,800 mg/l @ 25 °C., 2800 mg/L @ 20 °C (exp) | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.224 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.224 @ 20 °C/4 °C | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.4 AT 37.8 °C (AIR= 1) | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

34 mmHg at 77 °F (NTP, 1992), 34.0 [mmHg], 34 mm Hg @ 25 °C | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to amber liquid /1,3-Dichloropropene/ | |

CAS No. |

10061-02-6, 542-75-6 | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloropropene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,3-dichloro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trans-1,3-dichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLOROPROPENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21UG87ODPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-50 °C | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.